3-(1,1-Difluoroethyl)-2-fluoropyridine
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Overview
Description
3-(1,1-Difluoroethyl)-2-fluoropyridine is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a difluoroethyl group and a fluorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-Difluoroethyl)-2-fluoropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a difluoroethylating agent under controlled conditions. For example, the reaction of 2-fluoropyridine with 1,1-difluoroethyl chloride in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-(1,1-Difluoroethyl)-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate can be used in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
3-(1,1-Difluoroethyl)-2-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its ability to modulate biological activity.
Materials Science: The compound is utilized in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)-2-fluoropyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The difluoroethyl group can mimic other functional groups, influencing the compound’s pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
1,1-Difluoroethyl chloride: Used as a difluoroethylating reagent.
2-Fluoropyridine: A precursor in the synthesis of fluorinated pyridines.
Difluoromethylated Aromatics: Compounds with similar fluorine-containing groups.
Uniqueness: 3-(1,1-Difluoroethyl)-2-fluoropyridine is unique due to the combination of a difluoroethyl group and a fluorine atom on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C7H6F3N |
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Molecular Weight |
161.12 g/mol |
IUPAC Name |
3-(1,1-difluoroethyl)-2-fluoropyridine |
InChI |
InChI=1S/C7H6F3N/c1-7(9,10)5-3-2-4-11-6(5)8/h2-4H,1H3 |
InChI Key |
INFDKVAKLAJWCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CC=C1)F)(F)F |
Origin of Product |
United States |
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